molecular formula C19H23NO4 B2793636 2-[(5-tert-Butyl-2-methyl-furan-3-carbonyl)-amino]-3-phenyl-propionic acid CAS No. 1397005-04-7

2-[(5-tert-Butyl-2-methyl-furan-3-carbonyl)-amino]-3-phenyl-propionic acid

Cat. No.: B2793636
CAS No.: 1397005-04-7
M. Wt: 329.396
InChI Key: MCSWOHOPDTWQCL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The furan ring and the phenyl group are both aromatic, meaning they have a cyclic arrangement of p orbitals with delocalized π electrons. This gives these parts of the molecule a flat, planar structure. The propionic acid derivative likely has a more flexible structure .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the carboxylic acid group in this compound suggests that it would be polar and could form hydrogen bonds. This could affect properties like solubility, boiling point, and melting point .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Without specific information on this compound, it’s impossible to predict its mechanism of action. If it’s a drug or a biologically active compound, its mechanism of action could depend on a variety of factors, including its structure, its physicochemical properties, and the specific biological targets it interacts with .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it has biological activity, it could be studied as a potential drug. If it has interesting chemical properties, it could be studied for its potential uses in chemical synthesis or materials science .

Properties

IUPAC Name

2-[(5-tert-butyl-2-methylfuran-3-carbonyl)amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-12-14(11-16(24-12)19(2,3)4)17(21)20-15(18(22)23)10-13-8-6-5-7-9-13/h5-9,11,15H,10H2,1-4H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCSWOHOPDTWQCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(C)(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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